molecular formula C10H11NO3 B13412760 Phenol, 2-[1-[N-acetoxyimino]ethyl]-

Phenol, 2-[1-[N-acetoxyimino]ethyl]-

Cat. No.: B13412760
M. Wt: 193.20 g/mol
InChI Key: IDGZAIMNRXPJNW-YRNVUSSQSA-N
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Description

(Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME typically involves the reaction of 1-(2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production of oximes, including (Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oximes can undergo oxidation to form nitriles or nitro compounds.

    Reduction: Reduction of oximes typically yields amines.

    Substitution: Oximes can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Nitriles or nitro compounds.

    Reduction: Amines.

    Substitution: Alkylated oximes.

Scientific Research Applications

(Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, plastics, and synthetic fibers.

Mechanism of Action

The mechanism of action of (Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME: Similar structure but different stereochemistry.

    1-(2-HYDROXYPHENYL)ETHANONE O-METHYL OXIME: Similar structure with a methyl group instead of an acetyl group.

Uniqueness

(Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

[(E)-1-(2-hydroxyphenyl)ethylideneamino] acetate

InChI

InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7+

InChI Key

IDGZAIMNRXPJNW-YRNVUSSQSA-N

Isomeric SMILES

C/C(=N\OC(=O)C)/C1=CC=CC=C1O

Canonical SMILES

CC(=NOC(=O)C)C1=CC=CC=C1O

Origin of Product

United States

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